

AZD2932: A Comprehensive Technical Overview of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: AZD2932

Cat. No.: B1684601

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2932 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of tumor angiogenesis and growth.^{[1][2][3]} This technical guide provides an in-depth overview of the selectivity profile of **AZD2932**, focusing on its primary targets, the associated signaling pathways, and the methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of this compound.

Kinase Selectivity Profile of AZD2932

AZD2932 demonstrates high potency against a specific set of receptor tyrosine kinases that are crucial in cancer biology, particularly in processes related to blood vessel formation (angiogenesis) and cell proliferation.^{[1][3]}

Quantitative Kinase Inhibition Data

The inhibitory activity of **AZD2932** has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC₅₀) values, determined through cell-based assays, are summarized in the table below.

Kinase Target	IC50 (nM)
VEGFR2 (KDR)	8[1][3]
PDGFR β	4[1][3]
Flt-3	7[1][3]
c-Kit	9[1][3]

Note on Comprehensive Kinome Profiling: While the high potency of **AZD2932** against its primary targets is well-documented, a comprehensive selectivity profile against a broad panel of kinases (kinome scan) is not publicly available at the time of this report. Such broad-spectrum screening is essential for a complete understanding of a compound's off-target effects and potential for polypharmacology.[4][5]

Experimental Protocols: Biochemical Kinase Assays

The determination of kinase inhibition, such as the IC50 values for **AZD2932**, is typically achieved through biochemical assays.[6][7][8] These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor. While the specific protocols for **AZD2932** are proprietary, a general methodology for a luminescence-based kinase assay is outlined below. This representative protocol is based on commonly used commercial platforms like ADP-Glo™. [5]

Representative Luminescence-Based Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., **AZD2932**) against a specific kinase.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a series of enzymatic reactions that culminate in the generation of a luminescent signal, which is directly proportional to the kinase activity.

Materials:

- Purified recombinant kinase (e.g., VEGFR2, PDGFR β , Flt-3, or c-Kit)
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Test compound (e.g., **AZD2932**) dissolved in Dimethyl Sulfoxide (DMSO)
- Kinase assay buffer (containing buffering agents, salts like MgCl₂, and a reducing agent like DTT)
- ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO.
 - Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize solvent effects.
- Kinase Reaction:
 - Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
 - Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
 - Add the kinase/substrate master mix to the wells containing the compound.

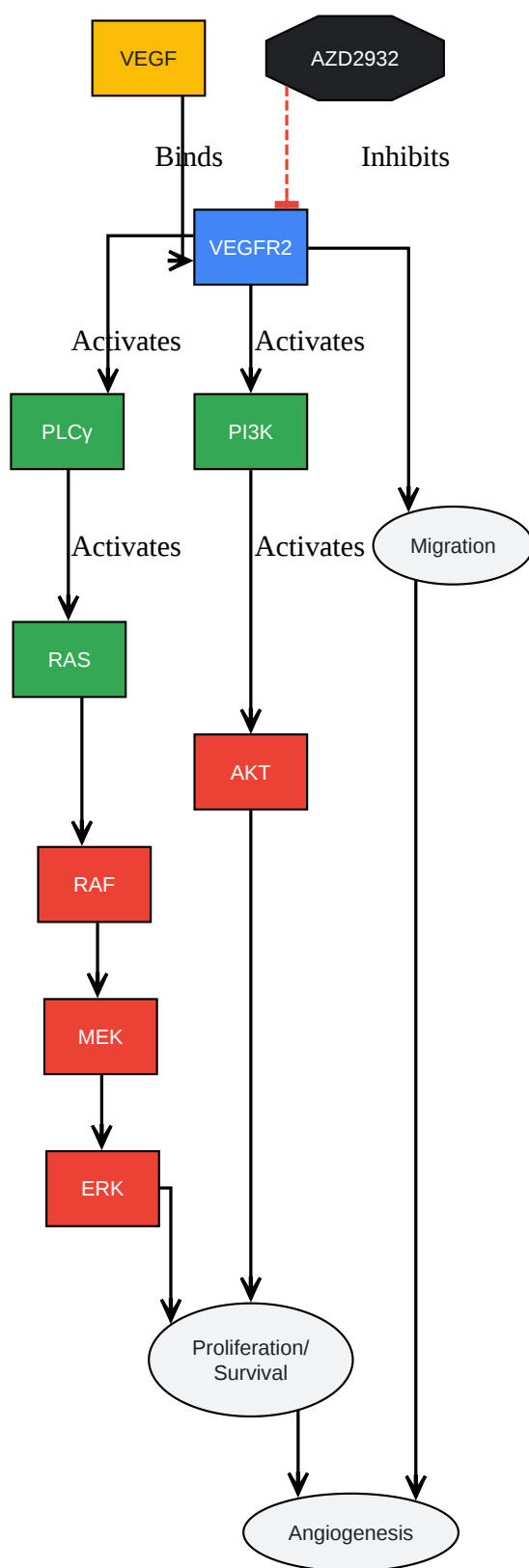
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 - Incubate the plate at room temperature for approximately 40 minutes.
 - Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.
 - Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Subtract the background luminescence (wells with no kinase) from all other readings.
 - Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

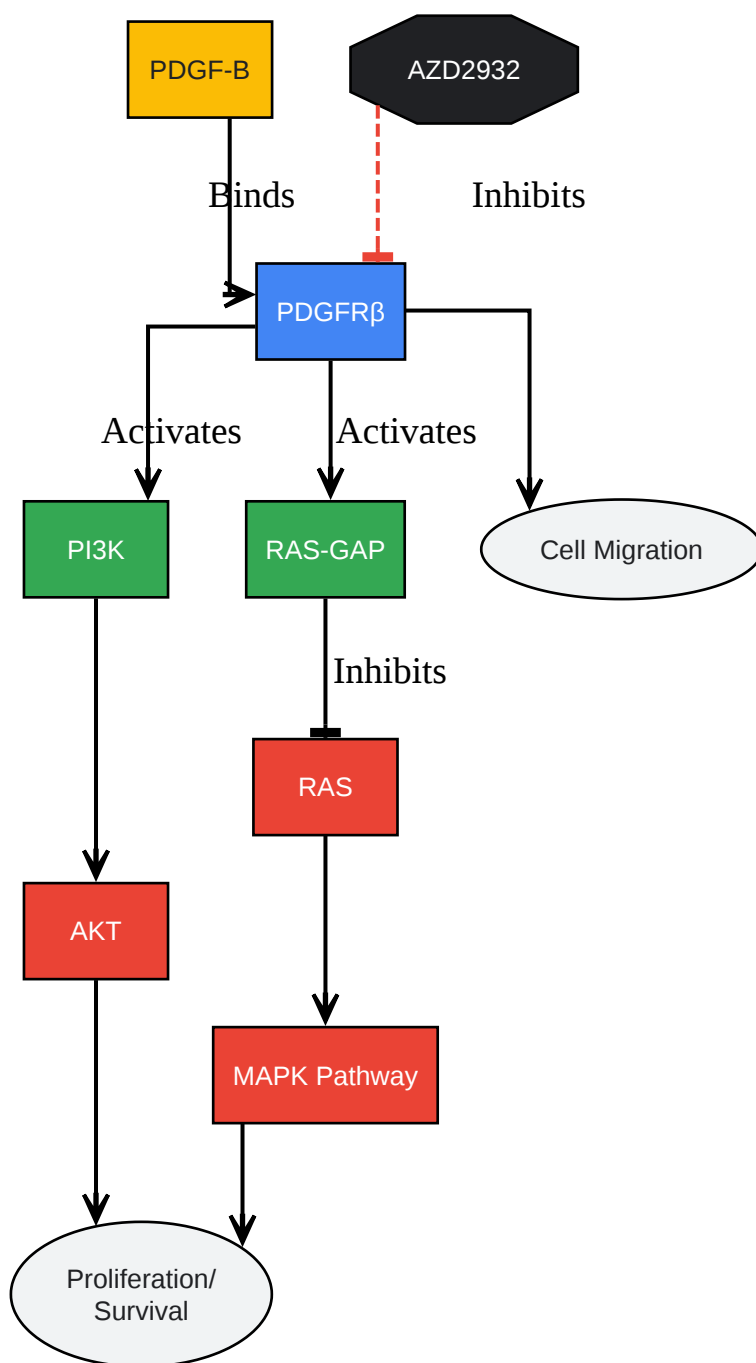
Signaling Pathways Modulated by AZD2932

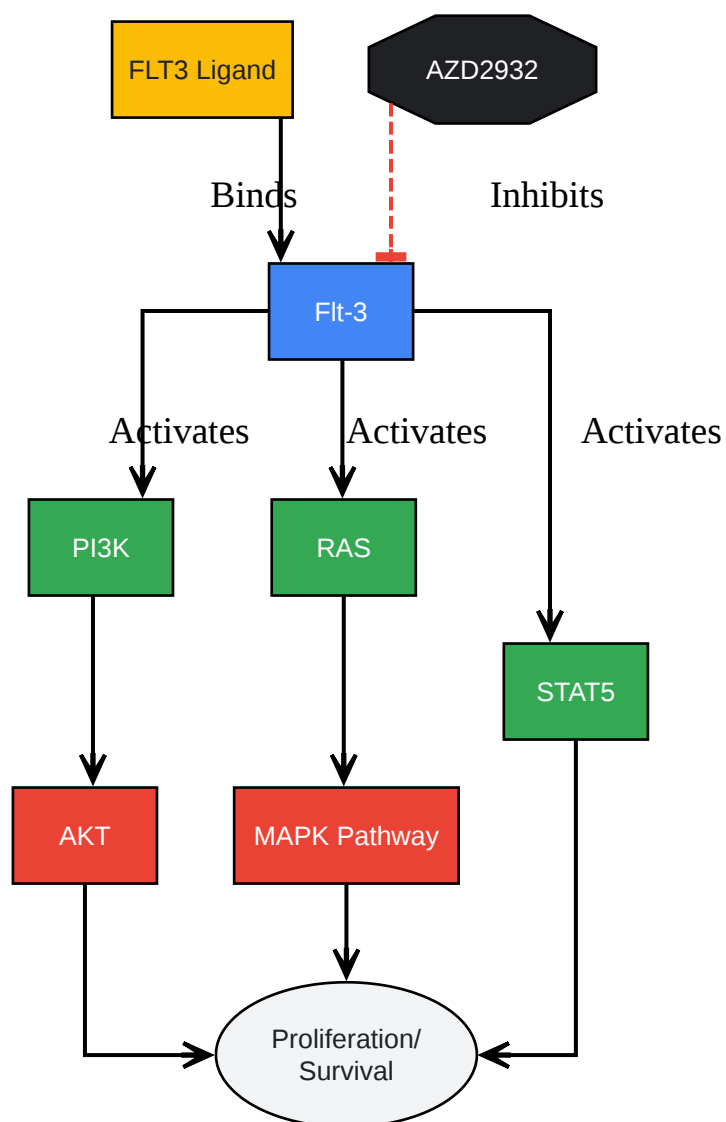
The primary targets of **AZD2932** are key nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.^{[9][10][11][12]} By inhibiting these kinases, **AZD2932** can effectively disrupt these oncogenic processes.

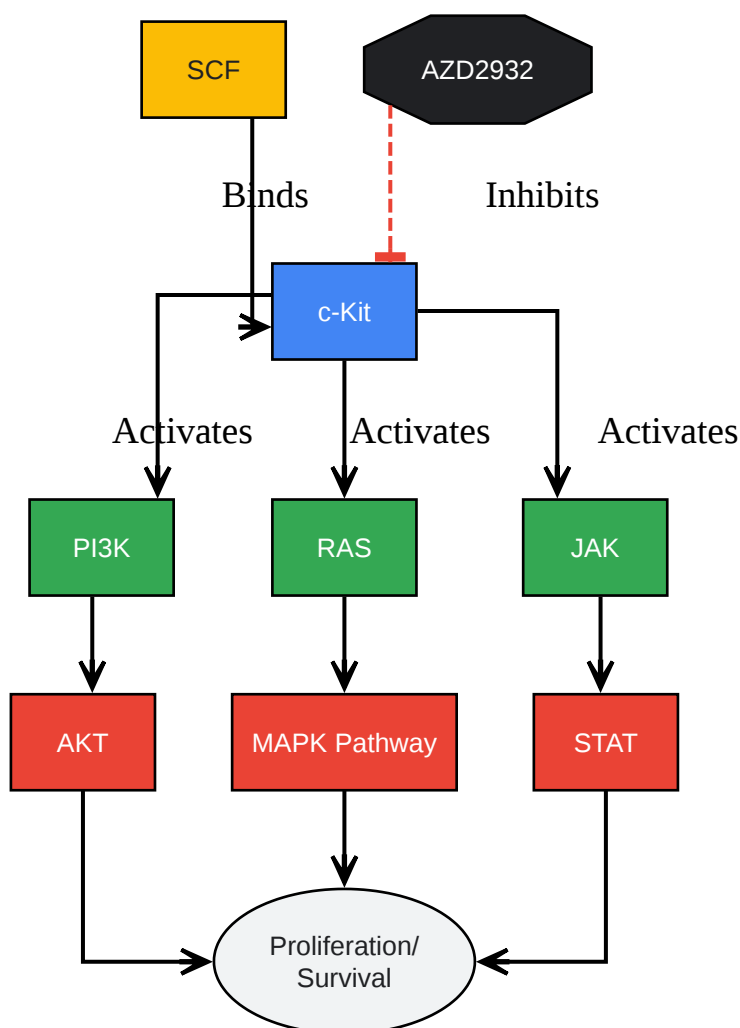
VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis.^{[9][13][14][15]} Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.









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